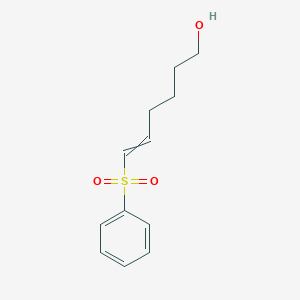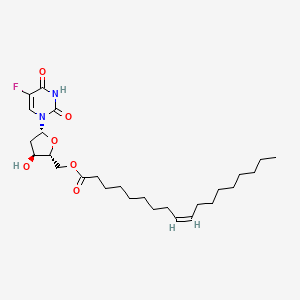
((2R,3S,5R)-5-(5-Fluoro-2,4-dioxo-pyrimidin-1-yl)-3-hydroxy-oxolan-2-yl)methyl (Z)-octadec-9-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound ((2R,3S,5R)-5-(5-Fluoro-2,4-dioxo-pyrimidin-1-yl)-3-hydroxy-oxolan-2-yl)methyl (Z)-octadec-9-enoate is a complex organic molecule that features a combination of fluorinated pyrimidine and oxolane structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S,5R)-5-(5-Fluoro-2,4-dioxo-pyrimidin-1-yl)-3-hydroxy-oxolan-2-yl)methyl (Z)-octadec-9-enoate typically involves multi-step organic synthesis. The process begins with the preparation of the fluorinated pyrimidine derivative, followed by the formation of the oxolane ring. The final step involves esterification with (Z)-octadec-9-enoic acid under specific reaction conditions, such as the use of a suitable catalyst and solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
((2R,3S,5R)-5-(5-Fluoro-2,4-dioxo-pyrimidin-1-yl)-3-hydroxy-oxolan-2-yl)methyl (Z)-octadec-9-enoate: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the oxolane ring can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres.
Major Products
Wissenschaftliche Forschungsanwendungen
((2R,3S,5R)-5-(5-Fluoro-2,4-dioxo-pyrimidin-1-yl)-3-hydroxy-oxolan-2-yl)methyl (Z)-octadec-9-enoate: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of ((2R,3S,5R)-5-(5-Fluoro-2,4-dioxo-pyrimidin-1-yl)-3-hydroxy-oxolan-2-yl)methyl (Z)-octadec-9-enoate involves its interaction with specific molecular targets. The fluorinated pyrimidine moiety can interact with nucleic acids, potentially inhibiting viral replication or cancer cell proliferation. The oxolane ring may enhance the compound’s stability and bioavailability, facilitating its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
((2R,3S,5R)-5-(5-Fluoro-2,4-dioxo-pyrimidin-1-yl)-3-hydroxy-oxolan-2-yl)methyl (Z)-octadec-9-enoate: can be compared with similar compounds such as:
Fluorouracil: Another fluorinated pyrimidine used in cancer treatment.
Zidovudine: An antiviral compound with a similar nucleoside structure.
Oxaliplatin: A chemotherapeutic agent with a different mechanism but similar applications.
These comparisons highlight the unique structural features and potential advantages of This compound in various scientific and medical contexts.
Eigenschaften
CAS-Nummer |
141482-25-9 |
|---|---|
Molekularformel |
C27H43FN2O6 |
Molekulargewicht |
510.6 g/mol |
IUPAC-Name |
[(2R,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C27H43FN2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-25(32)35-20-23-22(31)18-24(36-23)30-19-21(28)26(33)29-27(30)34/h9-10,19,22-24,31H,2-8,11-18,20H2,1H3,(H,29,33,34)/b10-9-/t22-,23+,24+/m0/s1 |
InChI-Schlüssel |
NCYRTSBOEFPFST-YHQCHXGDSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)F)O |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-{Ditellane-1,2-diylbis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole)](/img/structure/B14264675.png)

![3-{[1-(1H-Indol-2-yl)-2-(pyridin-3-yl)ethenyl]sulfanyl}propane-1-thiol](/img/structure/B14264681.png)
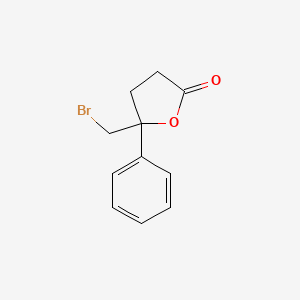

![2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B14264714.png)
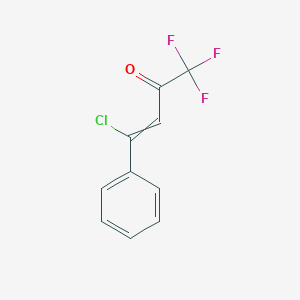
![4-Phenyl-3-[(triphenyl-lambda~5~-phosphanylidene)amino]-1,3-thiazole-2(3H)-thione](/img/structure/B14264727.png)
![Acetic acid, [[bis(4-methoxyphenyl)methyl]imino]-, methyl ester](/img/structure/B14264737.png)
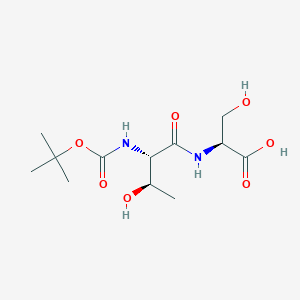
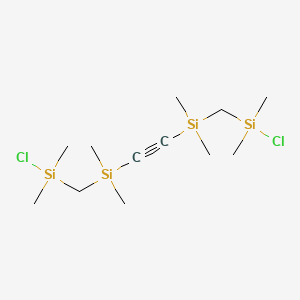
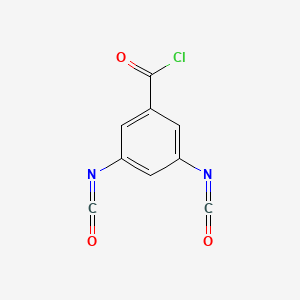
![4,4'-[Ethane-1,2-diylbis(oxy)]bis(3-methoxybenzene-1-carboximidamide)](/img/structure/B14264764.png)
